Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate
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Overview
Description
Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate is an organic compound with the molecular formula C18H26O5 It is a derivative of octanoic acid, featuring a phenyl ring substituted with two methoxy groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate typically involves the esterification of 8-(2,3-dimethoxyphenyl)-8-oxooctanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other strong bases can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: 8-(2,3-Dimethoxyphenyl)-8-oxooctanoic acid.
Reduction: Ethyl 8-(2,3-dimethoxyphenyl)-8-hydroxyoctanoate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ketone and ester functionalities also play a role in its reactivity and biological activity.
Comparison with Similar Compounds
Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate can be compared with other similar compounds, such as:
Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate: This compound has a shorter carbon chain, which may affect its physical and chemical properties.
8-(2,3-Dimethoxyphenyl)-8-oxooctanoic acid: The acid form of the compound, which has different solubility and reactivity characteristics.
2-(3,4-Dimethoxyphenyl)ethanamine:
Properties
IUPAC Name |
ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-4-23-17(20)13-8-6-5-7-11-15(19)14-10-9-12-16(21-2)18(14)22-3/h9-10,12H,4-8,11,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSOPTQUPOGDKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=C(C(=CC=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645810 |
Source
|
Record name | Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-13-9 |
Source
|
Record name | Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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